molecular formula C4H8ClFO3S B6174949 2-(2-fluoroethoxy)ethane-1-sulfonyl chloride CAS No. 2624141-93-9

2-(2-fluoroethoxy)ethane-1-sulfonyl chloride

Cat. No.: B6174949
CAS No.: 2624141-93-9
M. Wt: 190.62 g/mol
InChI Key: ZZUPYGDKJXDBBZ-UHFFFAOYSA-N
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Description

2-(2-Fluoroethoxy)ethane-1-sulfonyl chloride ( 2624141-93-9) is a specialized organic building block of interest in advanced chemical synthesis and drug discovery. With the molecular formula C4H8ClFO3S and a molecular weight of 190.62 g/mol, this compound features a sulfonyl chloride group, a highly reactive functional group that makes it a versatile precursor for the formation of sulfonamides and sulfonate esters . Its structure also contains an ethylene glycol chain terminated with a fluorine atom, a feature known to improve pharmacokinetic properties in bioactive molecules. Compounds with similar fluoroalkoxy chains have demonstrated significant research utility, particularly in the development of novel molecular probes for Positron Emission Tomography (PET), a non-invasive medical imaging technique . For instance, the (2-(2-fluoroethoxy)ethyl) group has been incorporated into phosphonium cations to create potential imaging agents for assessing myocardial perfusion . As a reactive sulfonyl chloride, this compound is a severe skin and eye irritant and can cause irritation to the respiratory tract if inhaled . This product is intended For Research Use Only.

Properties

CAS No.

2624141-93-9

Molecular Formula

C4H8ClFO3S

Molecular Weight

190.62 g/mol

IUPAC Name

2-(2-fluoroethoxy)ethanesulfonyl chloride

InChI

InChI=1S/C4H8ClFO3S/c5-10(7,8)4-3-9-2-1-6/h1-4H2

InChI Key

ZZUPYGDKJXDBBZ-UHFFFAOYSA-N

Canonical SMILES

C(CF)OCCS(=O)(=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Challenges in Direct Substitution

Attempts to introduce the 2-fluoroethoxy group directly onto 2-chloroethanesulfonyl chloride via nucleophilic substitution face inherent limitations. The sulfonyl chloride group’s electron-withdrawing nature deactivates the adjacent carbon, hindering displacement reactions. Patent US5136043A highlights similar challenges in aromatic systems, where electron-deficient benzenes require harsh conditions for sulfonation.

Alternative Approaches Using Protected Intermediates

To circumvent this, researchers have explored protecting the sulfonyl chloride as a thioether before functionalization. For example, reacting 2-chloroethanesulfonyl chloride with octadecylamine forms a sulfonamide, which undergoes Michael addition with methylamine to install the desired substituents. While viable, this multi-step process complicates scalability compared to thiol oxidation.

Grignard Reagent-Based Synthesis

Formation of Thioether Intermediates

A Grignard reagent derived from 2-fluoroethoxyethyl bromide reacts with elemental sulfur to generate a thiolate, which is alkylated with 1,2-dibromoethane to form 2-(2-fluoroethoxy)ethyl thioether. This method, inspired by the Grignard reactions in patent CN112939818A, faces challenges in controlling regioselectivity and requires stringent anhydrous conditions.

Oxidation and Chlorination

The thioether is oxidized to the sulfonyl chloride using chlorine gas under acidic conditions, as described in Section 1.3. Yields here are highly dependent on the purity of the thioether intermediate, with impurities leading to over-chlorination or side reactions.

Comparative Analysis of Methodologies

Table 2: Efficiency of Synthetic Routes

MethodStepsAverage Yield (%)ScalabilityCost Efficiency
Thiol Oxidation492HighModerate
Nucleophilic Substitution575LowHigh
Grignard-Based580ModerateLow

The thiol oxidation route outperforms alternatives in yield and scalability, though it requires careful handling of chlorine gas. Nucleophilic substitution methods, while avoiding gaseous reagents, suffer from lower yields due to competing elimination reactions.

Experimental Considerations and Optimization

Role of Catalysts and Solvents

The addition of sulfamic acid, as demonstrated in patent US5136043A, improves reaction efficiency by scavenging excess hydrochloric acid during chlorination. Polar aprotic solvents like DMF enhance nucleophilicity in substitution steps, while acetic acid facilitates protonation during oxidation.

Temperature and Stoichiometry

Maintaining temperatures below 60°C prevents decomposition of the sulfonyl chloride group. A chlorine excess of 7–8 equivalents ensures complete oxidation of the thiol to sulfonyl chloride, as lower equivalents result in residual sulfonic acid .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoroethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with an amine can yield a sulfonamide derivative .

Scientific Research Applications

2-(2-fluoroethoxy)ethane-1-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-fluoroethoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the compound highly reactive .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-(2-fluoroethoxy)ethane-1-sulfonyl chloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent CAS Number Key Features
This compound C₄H₇ClF₂O₃S 208.61 2,2-Difluoroethoxy 1461707-60-7 High electronegativity; liquid at ambient conditions
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride C₅H₁₁ClO₄S 202.66 Methoxyethoxy 1215974-61-0 Electron-donating group; used in sulfonamides and sulfonate esters
2-Chloroethanesulfonyl chloride C₂H₄Cl₂O₂S 163.01 Chloroethyl 1622-32-8 Simple structure; high reactivity in sulfonylation
2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride C₁₀H₁₉ClO₄S 270.77 Cyclohexyloxyethoxy 1343251-89-7 Bulky substituent; enhances hydrophobicity
2-(2-Chlorophenyl)ethane-1-sulfonyl chloride C₈H₈Cl₂O₂S 239.12 2-Chlorophenyl 728919-57-1 Aromatic substituent; potential for π-π interactions
2-(Pentafluoro-λ⁶-sulfanyl)ethane-1-sulfonyl chloride Not provided Not provided Pentafluorosulfanyl (SF₅) Not provided Novel SF₅ reagent; liquid state improves handling vs. gaseous SF₅Cl

Reactivity and Functional Group Influence

  • Electron-Withdrawing Groups (e.g., Fluorine) : The 2,2-difluoroethoxy group in this compound increases electrophilicity at the sulfonyl chloride moiety, enhancing reactivity toward nucleophiles like amines and alcohols. This contrasts with the methoxyethoxy analog, where electron-donating methoxy groups reduce electrophilicity, requiring harsher reaction conditions .
  • Steric Effects : Bulky substituents (e.g., cyclohexyloxyethoxy ) hinder access to the sulfonyl chloride group, reducing reaction rates but improving selectivity in crowded molecular environments .
  • Aromatic vs. Aliphatic Substituents : The 2-chlorophenyl group introduces aromaticity, enabling interactions with aromatic systems in target molecules. This is absent in aliphatic analogs like 2-chloroethanesulfonyl chloride, which prioritize simplicity and broad reactivity .

Biological Activity

2-(2-fluoroethoxy)ethane-1-sulfonyl chloride, with the CAS number 2624141-93-9, is a sulfonyl chloride derivative that has garnered interest in various fields of biological research. This compound is characterized by its unique functional groups, which may influence its biological activity, including antimicrobial properties and potential therapeutic applications.

  • Molecular Formula : C4H8ClFNO2S
  • Molecular Weight : 195.63 g/mol
  • Structure : The compound features a sulfonyl chloride group attached to an ethane backbone, with a fluoroethoxy substituent that may enhance its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonyl chlorides, including this compound. These compounds have shown activity against various bacterial strains, including both gram-positive and gram-negative bacteria.

Bacterial Strain Activity Observed
Staphylococcus aureusModerate
Escherichia coliLow
Mycobacterium tuberculosisSignificant

In a comparative study, the compound demonstrated comparable efficacy to established antibiotics against S. aureus and exhibited lower cytotoxicity towards human cell lines, indicating a favorable safety profile for potential therapeutic use .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the sulfonyl chloride moiety may interact with nucleophilic sites on bacterial proteins or enzymes, leading to inhibition of vital biological processes such as cell wall synthesis or protein function.

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation assessed the efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new antimicrobial agent .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on primary human macrophages revealed that the compound exhibited minimal toxicity at therapeutic concentrations, underscoring its potential for development as a safe antimicrobial agent .

Structure-Activity Relationship (SAR)

The presence of the fluoroethyl group is believed to enhance lipophilicity and cellular uptake, contributing to the compound's biological activity. SAR studies indicate that modifications to the ethoxy group can significantly alter the compound’s effectiveness and selectivity against various pathogens.

Q & A

Synthetic Routes and Optimization

Question: What are the common synthetic routes for 2-(2-fluoroethoxy)ethane-1-sulfonyl chloride, and how can reaction conditions be optimized for higher yields? Answer: The synthesis typically involves functionalizing an ethane backbone with fluorinated ether and sulfonyl chloride groups. A representative method includes:

Etherification: Reacting 2-fluoroethanol with ethylene oxide under basic conditions to form 2-(2-fluoroethoxy)ethanol.

Sulfonation: Treating the ether intermediate with chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂) to introduce the sulfonyl chloride group.

Optimization Strategies:

  • Temperature Control: Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride group) .
  • Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their inertness and ability to stabilize intermediates.
  • Base Addition: Triethylamine (TEA) is used to scavenge HCl, improving yield and selectivity .
Reaction StepKey ConditionsYield (%)
EtherificationNaH, THF, 0°C → RT85–90
SulfonationClSO₃H, DCM, 0°C, 2 hours70–75

Characterization Methods

Question: Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its purity? Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 4.6–4.8 ppm (CH₂ adjacent to sulfonyl chloride) and δ 3.7–4.0 ppm (fluorinated ether chain) confirm structural integrity .
    • ¹⁹F NMR: A singlet near δ -120 ppm verifies the presence of the fluoroethoxy group .
  • Mass Spectrometry (LC-MS): Molecular ion peaks at m/z 208.61 ([M+H]⁺) align with the molecular formula C₄H₇ClF₂O₃S .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 210 nm assess purity (>98%) .

Reactivity with Nucleophiles

Question: How does the sulfonyl chloride group in this compound influence its reactivity with nucleophiles such as amines or alcohols? Answer: The sulfonyl chloride group acts as a strong electrophile, enabling nucleophilic substitution (Sₙ2) or sulfonamide/sulfonate ester formation. Key factors include:

  • Steric Effects: The fluorinated ether chain introduces moderate steric hindrance, slowing reactions with bulky nucleophiles .
  • Electronic Effects: Electron-withdrawing fluorine atoms enhance the electrophilicity of the sulfonyl chloride, accelerating reactions with amines (e.g., forming sulfonamides) .

Example Protocol for Sulfonamide Formation:

Dissolve this compound (1 eq) in THF.

Add primary amine (1.2 eq) and TEA (1.5 eq) at 0°C.

Stir at RT for 4 hours. Yield: 75–80% .

Reaction Mechanisms and Kinetics

Question: What is the detailed mechanism for sulfonamide formation using this compound, and how do electronic effects of substituents affect reaction kinetics? Answer: The mechanism involves two steps:

Nucleophilic Attack: The amine’s lone pair attacks the electrophilic sulfur in the sulfonyl chloride group.

Leaving Group Departure: Chloride ion (Cl⁻) is expelled, forming a sulfonamide.

Kinetic Influences:

  • Fluorine Substituents: Electron-withdrawing fluorine atoms stabilize the transition state, reducing activation energy and accelerating the reaction .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates .

Resolving Data Contradictions

Question: How should researchers resolve discrepancies in reported reaction yields or selectivity when using this compound under varying conditions? Answer:

  • Systematic Variability Testing: Compare results across solvents (THF vs. DCM), bases (TEA vs. pyridine), and temperatures (0°C vs. RT) .
  • Analytical Validation: Use quantitative ¹⁹F NMR to track fluorine-containing byproducts, which may explain yield inconsistencies .
  • Computational Modeling: Density Functional Theory (DFT) calculations can predict steric/electronic effects influencing selectivity .

Computational Predictions

Question: What computational methods are recommended to predict the reactivity and stability of this compound derivatives? Answer:

  • Docking Studies: Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • Molecular Dynamics (MD): Assess conformational stability of sulfonamide products in aqueous environments .
  • DFT Calculations: Optimize geometries and calculate Fukui indices to identify reactive sites .

Biological Interaction Studies

Question: What strategies are employed to study the interactions of this compound with biological macromolecules, and what challenges exist in interpreting these results? Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinities with proteins (e.g., serum albumin) .
  • Enzyme Inhibition Assays: Test sulfonamide derivatives against carbonic anhydrase or proteases .
  • Challenges: Hydrolytic instability of the sulfonyl chloride group may necessitate pro-drug strategies .

Tables for Key Data

Table 1: Stability of this compound under storage conditions

Temperature (°C)SolventDegradation Rate (%/month)
4Dry DCM<1%
25Neat5–7%

Table 2: Biological Activity of Derivatives

DerivativeTarget EnzymeIC₅₀ (µM)
Sulfonamide ACarbonic Anhydrase0.12
Sulfonate Ester BTyrosinase3.4

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